Chemical Identification and Classification
The compound 4-({4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile is classified as a small organic molecule. It belongs to the class of compounds known as phenylpyrazoles, which are characterized by the presence of a phenylpyrazole skeleton. This compound does not have any approved therapeutic uses or indications, and it is currently categorized as experimental in nature .
Source
This compound can be sourced from various chemical suppliers and research institutions engaged in pharmaceutical and medicinal chemistry. Its unique structure suggests potential applications in drug discovery, particularly within the realm of receptor antagonism and enzyme inhibition.
Methods of Synthesis
The synthesis of 4-({4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile typically involves multi-step organic reactions. The general synthetic route may include:
Technical details regarding specific reagents, solvents, temperatures, and reaction times would be necessary for precise replication of the synthesis but are not provided in the available literature.
Structural Characteristics
The molecular formula for this compound is , with a molecular weight of approximately 358.4 g/mol. The structure features multiple functional groups including a piperazine ring, a pyridazine moiety, and a benzonitrile group.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | 4-({4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile |
| SMILES | C(CN1CCN(CC1)C2=NNC=C2)=C(C#N)C=CC=C1 |
Reactivity Profile
The compound may participate in various chemical reactions typical for its functional groups:
Biological Activity
While specific mechanisms of action for this compound have not been extensively documented, similar compounds in its class often act as receptor antagonists or enzyme inhibitors. For instance, compounds containing pyrazole rings have been shown to interact with various biological targets such as phosphodiesterases or G-protein coupled receptors.
Research indicates that related structures may modulate intracellular signaling pathways by affecting cyclic nucleotide levels, particularly cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) concentrations .
Properties Overview
The physical properties of 4-({4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile include:
| Property | Value |
|---|---|
| Appearance | Crystalline solid |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
| Boiling Point | Not specified |
Chemical properties such as stability under various conditions (light, heat, moisture) should be evaluated further through empirical studies.
Scientific Uses
Due to its structural complexity and potential biological activity, this compound can be explored for various scientific applications:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7